Ganoderiol A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderiol A can be extracted from the fruiting bodies, spores, and mycelia of Ganoderma lucidum using organic solvents such as ethanol and methanol. The extraction process typically involves soaking the dried mushroom material in the solvent, followed by filtration and concentration of the extract .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. Advanced techniques such as ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction are employed to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Ganoderiol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Mechanism of Action
Ganoderiol A exerts its effects through multiple molecular targets and pathways:
Anti-tumor Activity: It inhibits the migration and adhesion of cancer cells by blocking the focal adhesion kinase (FAK) and SRC signaling pathways, leading to the deactivation of paxillin.
Anti-inflammatory Activity: this compound modulates the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Immunomodulatory Activity: The compound enhances the activity of immune cells, such as macrophages and natural killer cells, contributing to its immunomodulatory effects.
Comparison with Similar Compounds
Ganoderiol A is unique among the triterpenoids isolated from Ganoderma lucidum due to its specific molecular structure and bioactivity. Similar compounds include:
Ganoderic Acid A: Known for its anti-tumor and anti-inflammatory properties.
Ganoderic Acid D: Exhibits strong anti-tumor activity.
Ganodermanontriol: Possesses immunomodulatory effects.
Ganodermatriol: Known for its antioxidant properties.
This compound stands out due to its potent anti-tumor and anti-inflammatory activities, making it a promising candidate for further research and development in various therapeutic areas .
Properties
IUPAC Name |
(3S,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-1,2,3-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23-25,31-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,24+,25+,27-,28-,29+,30?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEFPSOTFFVAQJ-OBGNTNONSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106518-61-0 |
Source
|
Record name | Ganoderiol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106518610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GANODERIOL A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH91L4SN2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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